Specific Scientific Field: Endocrinology and Metabolism
Comprehensive and Detailed Summary of the Application: Acarbose is widely used in the treatment of type-II diabetes . It is a complex disaccharide with cyclohexanol, amino sugar, and two molecules of dextrose in its structure . It inhibits glycosidase in the intestines, slowing down the decomposition of starch and disaccharides into glucose, and delaying the digestion of ingested carbohydrates .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. It has stronger inhibitory activities on intestinal sucrase, maltase, dextrinase, and glucoamylase compared to its weak inhibitory effects on α-amylase .
Thorough Summary of the Results or Outcomes Obtained: The use of Acarbose results in a smaller increase in blood glucose concentration after meals, and the side effects are also small . It is widely used in type-II diabetes medication .
Specific Scientific Field: Microbiology and Biotechnology
Comprehensive and Detailed Summary of the Application: Acarbose is produced industrially through microbial fermentation, specifically using the strain Actinoplanes sp. SE50/110 .
Detailed Description of the Methods of Application or Experimental Procedures: In the industrial production of Acarbose, genetic engineering and fed-batch fermentation strategies are used . Transcriptome sequencing is applied to uncover more gene targets and rational genetic engineering is performed to increase Acarbose production .
Thorough Summary of the Results or Outcomes Obtained: Through genetic engineering based on transcriptome analysis and fed-batch culture strategy, the yield of Acarbose in the engineered strain increased by 58% compared to the parent strain, reaching 8.04 g/L .
Specific Scientific Field: Microbiology and Gastroenterology
Comprehensive and Detailed Summary of the Application: Acarbose interacts with the gut flora, which plays a significant role in human health . It can be utilized to improve the efficacy and patient experience by measuring and regulating intestinal flora to achieve precise medicine intake .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally and it interacts with the gut flora. The interactions between acarbose and intestinal flora are studied using various experimental methods .
Thorough Summary of the Results or Outcomes Obtained: Acarbose is able to be employed for treating and preventing more diseases by targeting the gut flora . It has been found to have significant interactions with the gut flora, which could potentially open up new uses .
Specific Scientific Field: Pharmacology and Therapeutics
Comprehensive and Detailed Summary of the Application: In addition to diabetes, acarbose plays a significant role in treating polycystic ovary syndrome, hypertensive heart disease, cardiovascular disease, ulcerative colitis , and it may also prolong human life expectancy .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally for these treatments. It acts as an α-glucosidase inhibitor, decelerating the hydrolysis of starch and polysaccharides, delaying the generation of glucose to control the level of blood sugar after meals .
Thorough Summary of the Results or Outcomes Obtained: The therapeutic effects of acarbose are related to the intestinal flora . Many experiments have proven that acarbose has a wide range of therapeutic applications beyond diabetes treatment .
Specific Scientific Field: Immunology and Endocrinology
Comprehensive and Detailed Summary of the Application: Acarbose has been found to have a lowering effect on Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine . This suggests that Acarbose could be used in the treatment of conditions characterized by elevated levels of inflammatory cytokines .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. Its effect on inflammatory cytokines is studied through clinical trials and laboratory tests .
Thorough Summary of the Results or Outcomes Obtained: A meta-analysis revealed that 100mg/d of Acarbose is effective in decreasing C-reactive protein (CRP) levels, and has a prominent effect on lowering TNF-α .
Specific Scientific Field: Gerontology and Endocrinology
Comprehensive and Detailed Summary of the Application: In addition to its role in treating various diseases, Acarbose has been suggested to have a role in prolonging human life expectancy .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. Its potential role in prolonging life expectancy is studied through epidemiological studies and clinical trials .
Thorough Summary of the Results or Outcomes Obtained: While the exact mechanisms are still under investigation, it is hypothesized that Acarbose’s effects on blood glucose control and gut microbiota may contribute to increased life expectancy .
Acarbose is a complex oligosaccharide that functions primarily as an inhibitor of carbohydrate-digesting enzymes, specifically alpha-glucosidase and pancreatic alpha-amylase. This compound is synthesized by soil bacteria, particularly from the genus Actinoplanes, and is utilized in the management of type 2 diabetes mellitus by delaying carbohydrate absorption in the intestines, which subsequently reduces postprandial blood glucose levels. Structurally, acarbose is characterized as a modified tetrasaccharide with a unique arrangement that allows it to mimic natural substrates, thereby effectively competing with them for enzyme binding sites .
As mentioned earlier, Acarbose functions by inhibiting alpha-glucosidase enzymes in the small intestine. This enzyme inhibition delays the breakdown of carbohydrates, leading to a gradual rise in blood sugar levels after meals []. This regulated blood sugar control is crucial for managing type 2 diabetes.
Acarbose acts through competitive inhibition of alpha-glucosidase and pancreatic alpha-amylase. The mechanism involves acarbose mimicking the transition state of oligosaccharides, effectively locking up these enzymes and preventing them from hydrolyzing carbohydrates into absorbable monosaccharides. This inhibition leads to decreased glucose absorption in the gastrointestinal tract, which is beneficial for controlling blood sugar levels in diabetic patients .
The compound can undergo degradation by gut microbiota, particularly by specific bacterial enzymes that can hydrolyze acarbose into acarviosin and glucose. This metabolic process highlights the dynamic interactions between acarbose and intestinal microbiota .
The biosynthesis of acarbose involves several enzymatic steps starting from valienamine, a precursor derived from the pentose phosphate pathway. Key enzymes involved include glycosyltransferases and pseudoglycosyltransferases that facilitate the assembly of acarbose from simpler sugar units. Recent studies have elucidated the complete biosynthetic pathway, identifying multiple enzymes crucial for its synthesis .
In laboratory settings, synthetic methods have been developed that utilize various organic solvents and catalysts to produce acarbose from its precursors. For example, condensation reactions in dichloromethane with specific acid catalysts have been employed to synthesize acarbose analogs .
Acarbose is primarily used in clinical settings for managing type 2 diabetes mellitus. Its ability to inhibit carbohydrate digestion makes it a valuable tool for controlling blood sugar levels post-meal. Additionally, it has been investigated for potential applications in managing conditions like hyperlipidemia and polycystic ovary syndrome due to its effects on lipid metabolism .
Recent research also suggests that acarbose may be beneficial in modifying gut microbiota composition, which could have implications for broader metabolic health beyond glycemic control .
Acarbose has been shown to interact with various medications, including digoxin and valproic acid, potentially decreasing their bioavailability when co-administered. Furthermore, when used alongside other hypoglycemic agents, there is an increased risk of hypoglycemia due to its synergistic effects on lowering blood glucose levels .
Studies also indicate that digestive enzymes can reduce the effectiveness of acarbose by breaking it down before it can exert its inhibitory effects on alpha-glucosidases .
Several compounds share structural or functional similarities with acarbose:
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Miglitol | Sugar alcohol | Inhibits intestinal alpha-glucosidase | More potent than acarbose but similar side effects |
Voglibose | Deoxynojirimycin analog | Inhibits alpha-glucosidase | Used primarily in Japan; fewer gastrointestinal side effects |
Dextrose | Simple sugar | Provides quick energy; not an inhibitor | Commonly used as a carbohydrate source |
Metformin | Biguanide | Decreases hepatic glucose production | Different mechanism; often used alongside acarbose |
Acarbose's uniqueness lies in its specific structural features that allow it to effectively mimic oligosaccharides while also being a reversible inhibitor of multiple carbohydrate-digesting enzymes. This dual action differentiates it from other compounds like miglitol and voglibose, which may target similar pathways but differ in their chemical structures and specific enzyme interactions .
The biosynthesis of acarbose in Actinoplanes species represents one of the most complex secondary metabolite pathways involving both cyclitol and aminosugar chemistry. The complete pathway involves multiple enzymatic steps that transform simple precursors into the final pseudotetrasaccharide structure [1] [2]. Understanding these pathways at the molecular level provides crucial insights into the production of this clinically important α-glucosidase inhibitor.
The biosynthesis of GDP-valienol, the cyclitol component of acarbose, involves a sophisticated series of eight enzymatic transformations starting from sedoheptulose 7-phosphate [1] [2]. This pathway demonstrates remarkable enzymatic specificity and represents a unique branch of carbohydrate metabolism dedicated to pseudosugar formation.
The pathway begins with AcbC, a dehydroquinate synthase-like enzyme that catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone [1] [3]. This cyclization reaction represents the first committed step in cyclitol biosynthesis and establishes the seven-membered carbocyclic framework characteristic of the valienol series compounds. The AcbC enzyme utilizes phosphoenolpyruvate as a cofactor and follows a mechanism similar to other DHQS enzymes but with specificity for the heptose phosphate substrate [4].
Following cyclization, AcbM functions as an ATP-dependent kinase that phosphorylates 2-epi-5-epi-valiolone at the C-7 position to generate 2-epi-5-epi-valiolone 7-phosphate [4] [5]. The AcbM enzyme belongs to the ROK family of kinases and exhibits strict substrate specificity for 2-epi-5-epi-valiolone, distinguishing it from related kinases in validamycin biosynthesis such as ValC, which phosphorylates valienone and validone but not 2-epi-5-epi-valiolone [5] [6]. This substrate specificity represents a key divergence point between the acarbose and validamycin biosynthetic pathways, despite both leading to similar valienamine-containing end products.
The next critical step involves AcbO, a 2-epimerase that converts 2-epi-5-epi-valiolone 7-phosphate to 5-epi-valiolone 7-phosphate [7]. This epimerization reaction occurs specifically at the C-2 position while maintaining the phosphate group at C-7. The AcbO enzyme operates without external cofactors and represents a novel class of epimerases acting on cyclitol phosphates [7]. The enzymatic mechanism remains unique among known epimerases, as the presence of the ketone group at C-1 appears essential for the epimerization process, preventing spontaneous keto-enol tautomerization under physiological conditions.
AcbL catalyzes the subsequent dehydration of 5-epi-valiolone 7-phosphate to form valienone 7-phosphate. This enzyme requires NADP+ as a cofactor and introduces the characteristic double bond between C-5 and C-6 that defines the valienone structure. The dehydration reaction is stereospecific and proceeds through an elimination mechanism that positions the alkene for subsequent reduction.
The reduction of valienone 7-phosphate to valienol 7-phosphate is catalyzed by AcbN, an NADPH-dependent reductase of the short-chain dehydrogenase family. This enzyme exhibits reversible activity and can interconvert between valienone 7-phosphate and valienol 7-phosphate depending on cofactor availability. The AcbN enzyme shows strict specificity for the 7-phosphate form and does not accept other phosphorylated isomers as substrates.
The conversion of valienol 7-phosphate to GDP-valienol requires two additional enzymatic steps involving phosphorylation and nucleotidylation. AcbU functions as a bifunctional kinase/ATPase that phosphorylates valienol 7-phosphate at the C-1 position to generate valienol 1,7-diphosphate [1]. This enzyme exhibits both kinase activity toward valienol 7-phosphate and intrinsic ATPase activity, with valienol 7-phosphate being the preferred substrate over free valienol. The kinase activity of AcbU represents a unique two-step phosphorylation strategy rather than the single-step phosphomutase mechanism typically used in sugar metabolism.
AcbJ serves as a specific phosphatase that removes the C-7 phosphate group from valienol 1,7-diphosphate to yield valienol 1-phosphate [1]. This enzyme exhibits high specificity for the C-7 phosphate group and does not affect the C-1 phosphate, establishing the correct phosphorylation pattern for subsequent nucleotidylation. The dephosphorylation step precedes nucleotidylation and ensures proper substrate preparation for the final enzymatic transformation.
The terminal step in GDP-valienol biosynthesis involves AcbR, a cyclitol nucleotidyltransferase that converts valienol 1-phosphate to GDP-valienol [1]. AcbR exhibits high similarity to VldB from validamycin biosynthesis and shows marked preference for GTP as the nucleotidyl donor, although UTP can serve as an alternative substrate with reduced efficiency. The enzyme exhibits specificity for valienol 1-phosphate over other phosphorylated valienol isomers, confirming the importance of the dephosphorylation step catalyzed by AcbJ.
The formation of the aminosugar component of acarbose requires a four-step enzymatic sequence that transforms glucose 1-phosphate into the complex trisaccharide 4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose [1] [2]. This pathway involves both nucleotide sugar biosynthesis and glycosyltransferase reactions.
The initial step involves AcbA, a glucose-1-phosphate thymidylyltransferase that catalyzes the formation of dTDP-glucose from glucose 1-phosphate and dTTP [8]. This enzyme requires Mg2+ as a cofactor and produces dTDP-glucose and pyrophosphate. The reaction establishes the nucleotide sugar precursor necessary for subsequent modifications and represents the entry point into the aminodeoxyhexose biosynthetic pathway.
AcbB functions as a dTDP-glucose 4,6-dehydratase that converts dTDP-glucose to dTDP-4-dehydro-6-deoxyglucose [8]. This enzyme utilizes NAD+ as a cofactor and catalyzes the elimination of water between C-4 and C-6, creating the ketone intermediate that serves as the acceptor for amino group introduction. The dehydration reaction proceeds through a mechanism involving NAD+-dependent oxidation at C-4 followed by elimination of the C-6 hydroxyl group.
The introduction of the amino group is accomplished by AcbV, a dTDP-4-amino-4,6-dideoxy-D-glucose transaminase that catalyzes the conversion of dTDP-4-dehydro-6-deoxyglucose to dTDP-4-amino-4,6-dideoxyglucose [9] [8]. This enzyme requires pyridoxal phosphate as a cofactor and utilizes L-glutamate as the amino donor, producing 2-oxoglutarate as a coproduct. The transamination reaction proceeds through the formation of a Schiff base intermediate and results in the incorporation of the amino group at the C-4 position with retention of configuration.
The final step in 4-amino-4,6-dideoxyglucose assembly involves AcbI, a glycosyltransferase that catalyzes the coupling reaction between dTDP-4-amino-4,6-dideoxyglucose and maltose to produce the trisaccharide 4-aminoDGG [1]. AcbI belongs to glycosyltransferase family 5 and exhibits strict specificity for maltose as the acceptor substrate, rejecting longer oligosaccharides such as maltotriose, maltotetraose, or maltopentaose. The enzyme requires Mg2+ as a cofactor and catalyzes the formation of an α-(1→4) glycosidic bond between the aminodideoxyhexose and the reducing end of maltose.
The specificity of AcbI for maltose represents a key difference from earlier feeding studies that suggested maltotriose as the source of the maltose moiety in acarbose [10] [11]. The biochemical characterization demonstrates that AcbI directly utilizes maltose rather than processing longer oligosaccharides, indicating that any incorporation of radiolabeled maltotriose in feeding experiments likely involved its conversion to maltose prior to enzymatic processing.
The final assembly of acarbose involves the coupling of GDP-valienol with 4-aminoDGG through a C-N bond formation reaction catalyzed by AcbS, a pseudoglycosyltransferase enzyme [1] [2]. This reaction represents a unique example of non-glycosidic bond formation by an enzyme that shares structural similarity with conventional glycosyltransferases.
AcbS belongs to glycosyltransferase family 5 and exhibits high structural similarity to glycogen/starch synthases, yet it catalyzes fundamentally different chemistry [1]. The enzyme adopts the characteristic GT-B fold typical of retaining glycosyltransferases but has evolved to recognize pseudosugar substrates and catalyze C-N bond formation rather than conventional glycosidic bond formation. Unlike typical GT family 5 members that are 350-550 amino acids in length, AcbS is significantly larger at over 700 amino acids, suggesting additional structural domains that may contribute to its unique catalytic function.
The C-N bond formation catalyzed by AcbS proceeds through an SNi-like mechanism rather than the classical SN1 or SN2 mechanisms typically associated with glycosyltransferase reactions [3] [12] [13]. This mechanism involves the concerted participation of the olefinic moiety in GDP-valienol, which functionally replaces the role that an oxocarbenium ion would play in conventional glycosylation reactions. The absence of a ring oxygen in the pseudosugar substrate necessitates this alternative mechanistic pathway.
The reaction requires the amino group in 4-aminoDGG as an essential nucleophile, demonstrating that AcbS has evolved specific recognition for amino-containing acceptors [1]. When tested with non-amino acceptors such as maltotriose, AcbS shows no catalytic activity, confirming the requirement for a strong nucleophile in the coupling reaction. This specificity distinguishes AcbS from conventional glycosyltransferases and places it in the emerging class of pseudoglycosyltransferases.
AcbS exhibits strict substrate specificity for both donor and acceptor molecules [1]. The enzyme recognizes GDP-valienol as the exclusive donor substrate and cannot utilize conventional NDP-sugars such as GDP-glucose. This specificity is attributed to active site residues that have evolved to accommodate the unique structural features of the cyclitol pseudosugar, including the absence of a ring oxygen and the presence of the olefinic double bond.
The acceptor specificity of AcbS for 4-aminoDGG reflects the enzyme's evolution as a dedicated catalyst for acarbose biosynthesis [1]. The enzyme requires not only the amino functionality for nucleophilic attack but also the specific oligosaccharide structure of 4-aminoDGG for proper binding and catalysis. This dual specificity ensures that AcbS functions exclusively in acarbose biosynthesis and does not interfere with other cellular processes.
The C-N bond formation catalyzed by AcbS occurs with retention of the anomeric configuration, consistent with the retaining mechanism typical of GT family 5 enzymes [1]. The product acarbose maintains the α-configuration at the pseudoanomeric carbon, which is critical for its biological activity as an α-glucosidase inhibitor. This stereochemical control demonstrates that despite the novel chemistry involved, AcbS maintains the fundamental stereochemical principles governing glycosyltransferase reactions.
AcbS represents the second biochemically characterized pseudoglycosyltransferase, following VldE from validamycin biosynthesis [14] [15]. While VldE belongs to GT family 20 and is similar to trehalose 6-phosphate synthase, AcbS belongs to GT family 5, indicating that pseudoglycosyltransferase activity has evolved independently in multiple glycosyltransferase families. Phylogenetic analysis reveals that AcbS homologs are widely distributed across bacterial species, with many associated with biosynthetic gene clusters for pseudooligosaccharide production [1].
The distribution of AcbS homologs suggests that C-N bond forming pseudoglycosyltransferases play important roles in bacterial secondary metabolism beyond acarbose biosynthesis [1]. Some AcbS homologs show greater similarity to GT family 1 enzymes, which typically catalyze reactions with inversion of configuration, suggesting that inverting pseudoglycosyltransferases may also exist and contribute to the diversity of pseudooligosaccharide natural products.
Irritant